molecular formula C27H34O4 B595725 7-Hydroxycoumarinyl-gamma-linolenate CAS No. 161180-12-7

7-Hydroxycoumarinyl-gamma-linolenate

Cat. No.: B595725
CAS No.: 161180-12-7
M. Wt: 422.6 g/mol
InChI Key: LPIXSKJJCANUQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7-Hydroxycoumarinyl-gamma-linolenate is cytosolic phospholipase A2 (cPLA2) . This enzyme plays a crucial role in the metabolism of phospholipids, leading to the release of arachidonic acid, a precursor for various bioactive lipid mediators.

Mode of Action

This compound interacts with cPLA2 as a fluorogenic substrate . When cPLA2 acts on this compound, it results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Biochemical Pathways

The action of this compound primarily affects the phospholipid metabolism pathway . By acting as a substrate for cPLA2, it influences the production of arachidonic acid and subsequent bioactive lipid mediators. These mediators play key roles in various physiological processes, including inflammation and cell signaling.

Result of Action

The hydrolysis of this compound by cPLA2 results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be used as a measure of cPLA2 activity, providing insights into the status of phospholipid metabolism and related physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxycoumarinyl-.gamma.-Linolenate involves the esterification of 7-hydroxycoumarin with gamma-linolenic acid. The reaction typically employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in a solvent such as dichloromethane . The reaction conditions are as follows:

  • Dissolve 7-hydroxycoumarin and gamma-linolenic acid in dichloromethane.
  • Add DCC and DMAP to the reaction mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product by column chromatography.

Industrial Production Methods

While specific industrial production methods for 7-hydroxycoumarinyl-.gamma.-Linolenate are not well-documented, the general principles of esterification and purification would apply. Scaling up the reaction would involve optimizing the reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxycoumarinyl-.gamma.-Linolenate primarily undergoes hydrolysis when acted upon by phospholipase enzymes. This hydrolysis reaction results in the release of 7-hydroxycoumarin and gamma-linolenic acid .

Common Reagents and Conditions

    Hydrolysis: The hydrolysis of 7-hydroxycoumarinyl-.gamma.-Linolenate is catalyzed by phospholipase enzymes such as cPLA2.

Major Products

    7-Hydroxycoumarin: A fluorescent compound that can be monitored spectrophotometrically.

    Gamma-Linolenic Acid: A polyunsaturated fatty acid with various biological functions.

Scientific Research Applications

7-Hydroxycoumarinyl-.gamma.-Linolenate has several scientific research applications, particularly in the fields of biochemistry and molecular biology :

    Enzyme Activity Assays: It is used as a fluorogenic substrate to monitor the activity of cytosolic phospholipase A2 (cPLA2). The release of 7-hydroxycoumarin upon hydrolysis provides a measurable fluorescent signal.

    Lipid Metabolism Studies: The compound is used to study the metabolism of phospholipids and the role of phospholipase enzymes in various biological processes.

    Drug Development: It can be used in the screening of potential inhibitors or activators of cPLA2, which may have therapeutic implications for diseases involving inflammation and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxycoumarinyl-.gamma.-Linolenate is unique due to the presence of gamma-linolenic acid, a polyunsaturated fatty acid with anti-inflammatory properties. This makes it particularly useful for studying the role of cPLA2 in inflammation and lipid metabolism. Additionally, the fluorescent properties of 7-hydroxycoumarin provide a convenient and sensitive method for monitoring enzyme activity in real-time.

Properties

CAS No.

161180-12-7

Molecular Formula

C27H34O4

Molecular Weight

422.6 g/mol

IUPAC Name

(2-oxochromen-7-yl) octadeca-6,9,12-trienoate

InChI

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3

InChI Key

LPIXSKJJCANUQD-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Appearance

Assay:≥98%A solution in ethanol

Synonyms

Umbelliferyl-γ-Linolenate

Origin of Product

United States

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